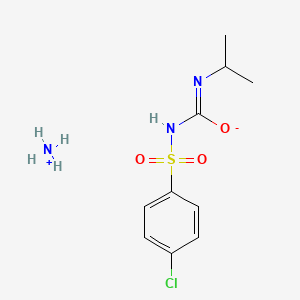
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is a chemical compound with the molecular formula C10-H13-Cl-N2-O3-S.H3-N and a molecular weight of 293.80 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Aplicaciones Científicas De Investigación
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, ultimately inducing apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
CP-424,174: A cytokine release inhibitory drug that inhibits the post-translational processing and secretion of interleukin-1β.
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives: These compounds have shown significant anticancer activity and metabolic stability.
Uniqueness
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted cancer therapy and other medical applications .
Propiedades
Número CAS |
113712-95-1 |
|---|---|
Fórmula molecular |
C10H16ClN3O3S |
Peso molecular |
293.77 g/mol |
Nombre IUPAC |
azanium;N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylcarbamimidate |
InChI |
InChI=1S/C10H13ClN2O3S.H3N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-7H,1-2H3,(H2,12,13,14);1H3 |
Clave InChI |
KEKQAVDDRFZZTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


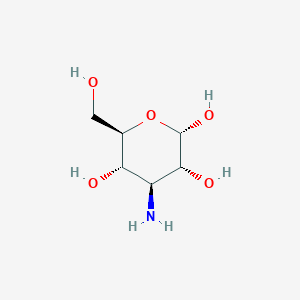
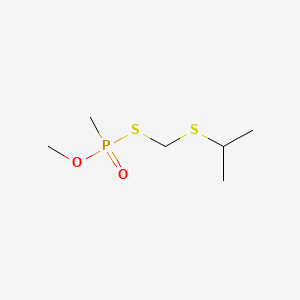
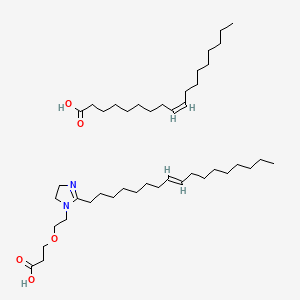
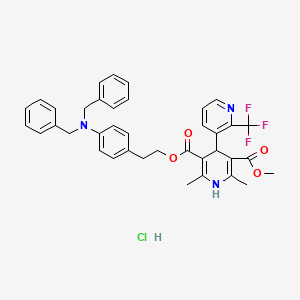
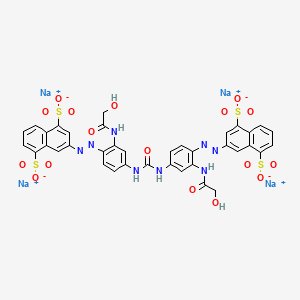



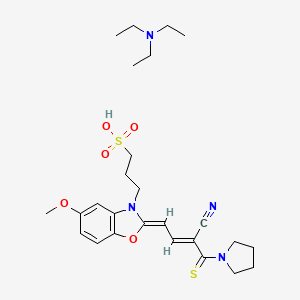
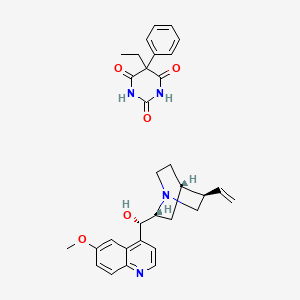
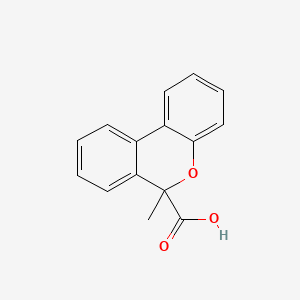

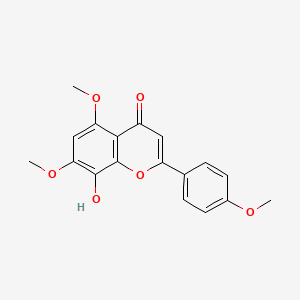
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
